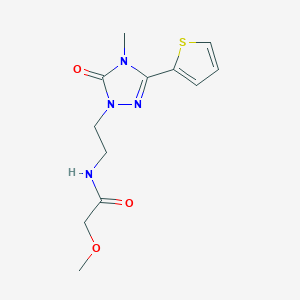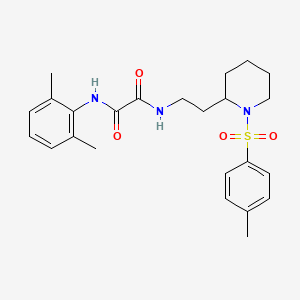![molecular formula C12H12ClN7 B2673881 N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine CAS No. 2094625-04-2](/img/structure/B2673881.png)
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine, also known as CPMEA, is a purine-based compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of the enzyme adenosine kinase, which plays an important role in the regulation of adenosine levels in the brain.
Mechanism of Action
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine in the brain. Adenosine is a neurotransmitter that plays an important role in the regulation of neuronal activity in the brain. By inhibiting adenosine kinase, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can increase the levels of adenosine in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has also been shown to have anti-convulsant and anti-parkinsonian effects. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the levels of adenosine in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its potency as an adenosine kinase inhibitor. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to be significantly more potent than other adenosine kinase inhibitors, such as ABT-702 and ABT-737. However, one of the limitations of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for research on N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine. One area of research could focus on the development of more soluble forms of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine, which would make it easier to administer in vivo. Another area of research could focus on the development of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine derivatives with improved potency and selectivity for adenosine kinase. Finally, future research could focus on the potential applications of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Synthesis Methods
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitutions, and cyclization reactions. One of the most commonly used methods for synthesizing N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is the condensation reaction between 5-chloropyrazine-2-carbaldehyde and 9-ethyl-6-aminopurine. This reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate, and an organic solvent, such as dimethylformamide.
Scientific Research Applications
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine is its use as a potential treatment for neurological disorders, such as epilepsy and Parkinson's disease. N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine has been shown to be a potent inhibitor of adenosine kinase, which is an enzyme that plays a key role in the regulation of adenosine levels in the brain. By inhibiting adenosine kinase, N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine can increase the levels of adenosine in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
properties
IUPAC Name |
N-[(5-chloropyrazin-2-yl)methyl]-9-ethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN7/c1-2-20-7-19-10-11(17-6-18-12(10)20)16-4-8-3-15-9(13)5-14-8/h3,5-7H,2,4H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDJMYPPVWWUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NCC3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2673802.png)
![N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2673803.png)
![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673805.png)
![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)
![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)



![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)
![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2673820.png)
